

Strategies to mitigate adverse events in AFM24 combination therapy

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Compound of Interest

Compound Name: AFM24

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Technical Support Center: AFM24 Combination Therapy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AFM24** combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Infusion-Related Reactions (IRRs)

1. What are Infusion-Related Reactions (IRRs) and how frequently do they occur with **AFM24** combination therapy?

Infusion-Related Reactions (IRRs) are common adverse events associated with the administration of therapeutic antibodies.^{[1][2]} With **AFM24** combination therapies, IRRs are the most frequently reported treatment-emergent adverse events.^{[3][4]} These reactions are generally mild to moderate (Grade 1-2) and are most common during the first infusion.

Table 1: Incidence of Infusion-Related Reactions (IRRs) in **AFM24** Combination Therapy Studies

Combination Therapy	Incidence of IRRs	Grade ≥ 3 IRRs	Reference
AFM24 + Atezolizumab	54%	4 patients (out of 43)	
AFM24 + SNK01	5 out of 6 patients	None reported	
AFM24 Monotherapy	12 out of 13 patients	1 patient	

2. What are the common signs and symptoms of an IRR with **AFM24**?

Common signs and symptoms of IRRs include flushing, chills, dyspnea (shortness of breath), and nausea. In clinical studies with amivantamab, a similar EGFR-targeting antibody, IRRs were characterized by dyspnea, flushing, chills, and nausea.

3. How can I mitigate and manage IRRs in my experiments?

Proactive management is key to mitigating IRRs. The following strategies have been shown to be effective:

- **Premedication:** Administration of antihistamines and antipyretics before the first infusion is recommended. For subsequent infusions, premedication with steroids may be optional.
- **Split First Dose:** For the initial administration, consider splitting the dose over two consecutive days.
- **Reduced Infusion Rate:** Start with a reduced infusion rate for the initial administration and gradually increase it in the absence of a reaction.
- **Proactive Infusion Interruption:** If an IRR occurs, pause the infusion immediately. Once symptoms resolve, the infusion can be restarted at a 50% reduced rate.

Experimental Protocol: Management of Infusion-Related Reactions

- **Pre-infusion:**

- Administer premedication (e.g., antihistamines, antipyretics) 30-60 minutes prior to the start of the **AFM24** infusion.
- Ensure emergency medications and equipment are readily available.
- Infusion:
 - Initiate the infusion at a slow rate.
 - Monitor the subject closely for signs and symptoms of IRR, especially during the first 30 minutes.
- If an IRR Occurs:
 - Immediately stop the infusion.
 - Administer supportive care as needed (e.g., oxygen, saline).
 - Once symptoms have fully resolved, resume the infusion at a 50% slower rate.
- Post-infusion:
 - Continue to monitor the subject for at least one hour after the completion of the infusion.

Hematological Adverse Events

4. What hematological adverse events have been observed with **AFM24** combination therapy?

Grade 1 or 2 hematological adverse events have been reported, including lymphocytopenia, anemia, neutropenia, and thrombocytopenia.

Table 2: Reported Hematological Adverse Events with **AFM24** + Atezolizumab

Adverse Event	Number of Patients (out of 35)	Reference
Lymphocytopenia	16	
Anemia	4	
Neutropenia	4	
Thrombocytopenia	2	

5. What is the recommended monitoring protocol for hematological toxicity?

Regular monitoring of complete blood counts (CBC) with differential is recommended throughout the experimental period.

Experimental Protocol: Hematological Monitoring

- Baseline: Obtain a baseline CBC with differential before initiating **AFM24** combination therapy.
- During Treatment:
 - Perform a CBC with differential prior to each administration of **AFM24**.
 - In case of Grade 2 or higher cytopenias, increase the frequency of monitoring to twice weekly.
- Management:
 - For Grade 3 or higher neutropenia or thrombocytopenia, consider dose interruption or reduction of the chemotherapeutic agent if applicable. The use of growth factors (e.g., G-CSF for neutropenia) may be considered based on institutional guidelines.

Hepatic Adverse Events

6. Have elevations in liver enzymes been reported with **AFM24** combination therapy?

Yes, elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported, particularly in combination with atezolizumab, as this is a known side effect of atezolizumab. These elevations are generally transient and resolve.

Table 3: Incidence of Elevated Liver Enzymes with **AFM24** + Atezolizumab

Adverse Event	Incidence	Reference
Elevated ALT	21%	
Elevated AST	16%	

7. How should I monitor for and manage hepatic adverse events?

Regular monitoring of liver function tests is crucial.

Experimental Protocol: Hepatic Monitoring

- Baseline: Obtain baseline liver function tests (including ALT, AST, and bilirubin) before starting therapy.
- During Treatment:
 - Monitor liver function tests prior to each treatment cycle.
 - If Grade 2 or higher elevations are observed, increase monitoring frequency to weekly until resolution to Grade 1 or baseline.
- Management:
 - For Grade 3 or higher elevations, consider withholding treatment until enzymes return to Grade 1 or baseline. Dose adjustments of the combination partner (e.g., atezolizumab) may be necessary according to its specific prescribing information.

Cytokine Release

8. Is there a risk of cytokine release syndrome (CRS) with **AFM24**?

AFM24's mechanism of action involves the engagement of innate immune cells, which can lead to cytokine release. Preclinical studies have shown a transient elevation of IL-6 after **AFM24** administration, which returned to baseline within 24 hours. While severe CRS has not been a prominent feature in clinical trials to date, it is a potential risk with immune-engaging therapies.

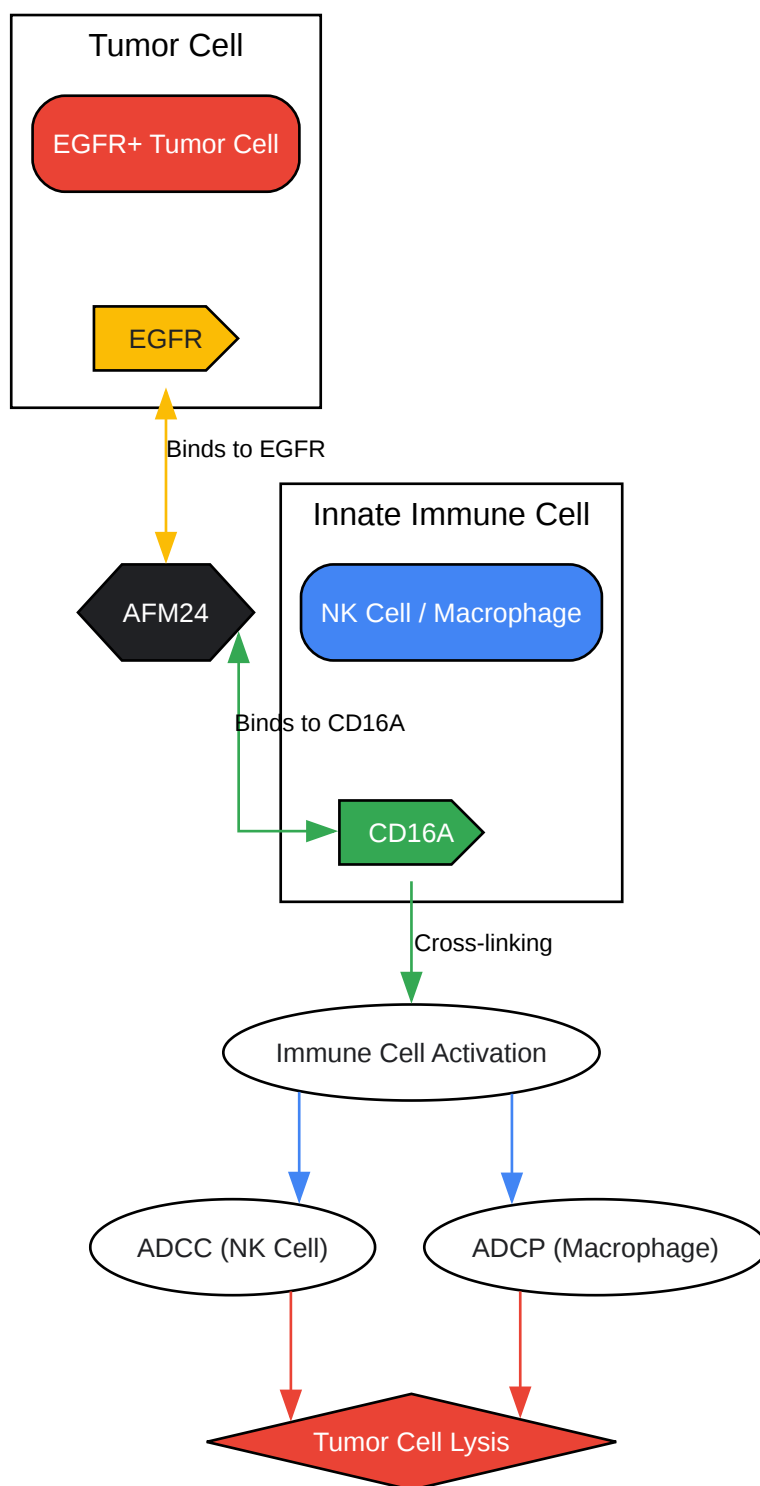
9. What is the recommended approach to monitor for potential cytokine release?

Monitoring for clinical signs of CRS and having a management plan in place is recommended.

Experimental Protocol: Cytokine Release Monitoring and Management

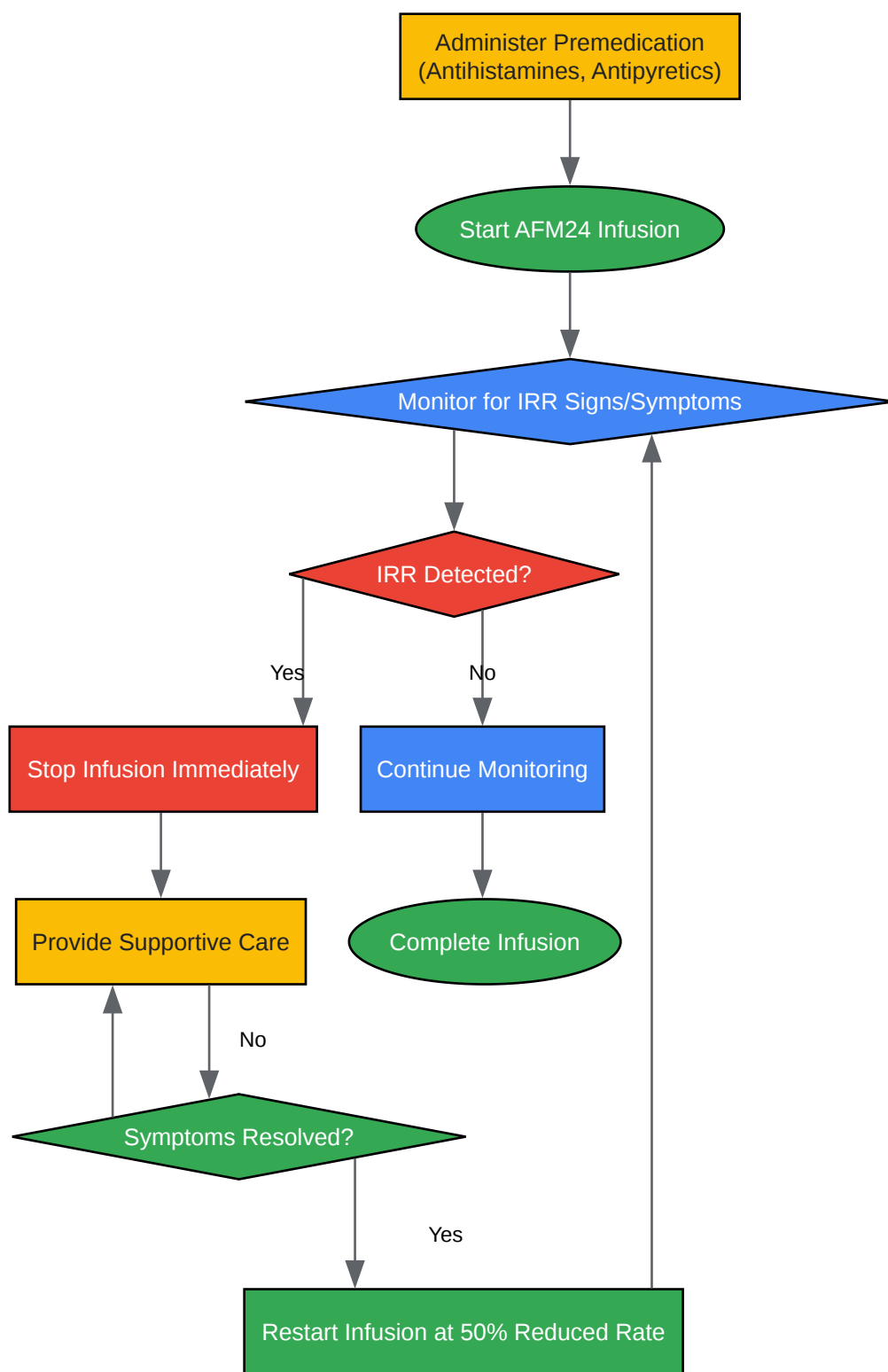
- Monitoring:
 - Closely monitor for clinical signs of CRS, especially after the first dose, including fever, hypotension, and hypoxia.
 - Consider collecting peripheral blood samples at baseline, and at several time points post-infusion (e.g., 2, 6, 24 hours) for potential cytokine analysis (e.g., IL-6, TNF- α , IFN- γ) to better understand the pharmacodynamics of **AFM24** in your experimental setting.
- Management of CRS:
 - Management of CRS is based on the severity of the symptoms.
 - For mild (Grade 1) CRS, provide supportive care.
 - For moderate to severe (Grade 2 or higher) CRS, in a clinical setting, administration of an IL-6 receptor antagonist like tocilizumab would be considered. In a research setting, this would translate to having a clear stopping rule and management plan in your protocol.

Visualizations



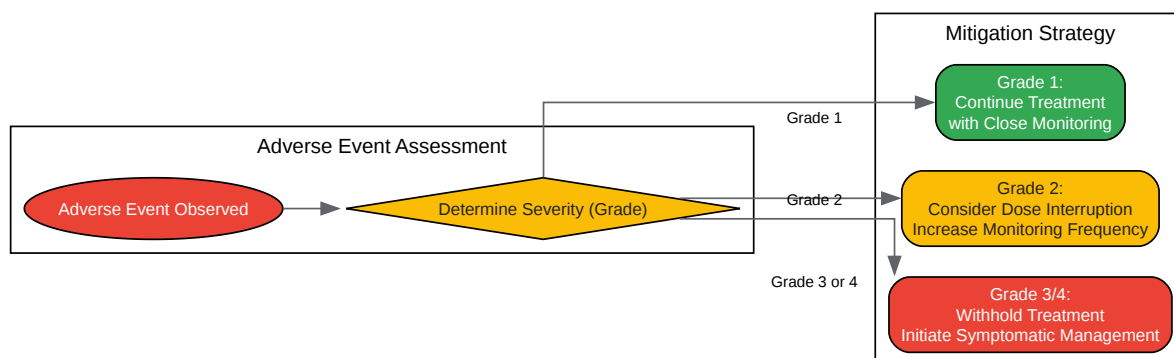
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Caption: **AFM24** Signaling Pathway



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Caption: IRR Management Workflow



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